

Trimethylamine-N-oxide-13C3: An In-depth Technical Guide

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Compound of Interest

Compound Name: Trimethylamine-N-oxide-13C3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Trimethylamine-N-oxide-13C3** (¹³C₃-TMAO), a stable isotope-labeled form of Trimethylamine-N-oxide (TMAO). TMAO is a critical gut microbiota-derived metabolite implicated in various physiological and pathological processes, including cardiovascular diseases.[1] This document details the chemical properties of ¹³C₃-TMAO, its applications in research, detailed experimental protocols for its use, and its role in key biological signaling pathways.

Core Concepts

Trimethylamine-N-oxide-13C3 is the ¹³C-labeled analogue of TMAO.[1] It serves as an indispensable tool in metabolic research, primarily utilized as an internal standard for accurate quantification of endogenous TMAO levels in biological samples through mass spectrometry and nuclear magnetic resonance spectroscopy.[1] Its isotopic label allows for precise differentiation from the naturally abundant ¹²C-TMAO, enabling tracer studies to investigate the metabolic fate of TMAO in vivo.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Trimethylamine-N-oxide-13C3** and its common hydrate forms is presented below.



Property	Value	Reference
Chemical Name	Trimethylamine-N-oxide-13C3	MedchemExpress
Synonyms	N,N-Dimethylmethanamine- 13C3 N-Oxide	INVALID-LINK
Molecular Formula	(¹³ C) ₃ H ₉ NO	INVALID-LINK
Molecular Weight	78.09 g/mol (anhydrous)	INVALID-LINK
Molecular Weight (Dihydrate)	114.12 g/mol	INVALID-LINK
CAS Number (unlabeled)	1184-78-7	INVALID-LINK
Appearance	White to Light Yellow Solid	INVALID-LINK
Melting Point (Dihydrate)	96 °C	INVALID-LINK
Solubility	Good in water	INVALID-LINK
Stability	Very Hygroscopic, Light Sensitive	INVALID-LINK

Experimental Protocols

Quantitative Analysis of TMAO in Human Plasma using LC-MS/MS with ¹³C₃-TMAO Internal Standard

This protocol outlines a common method for the accurate quantification of TMAO in human plasma samples.

1. Sample Preparation:

- To 20 μ L of plasma or serum in a microcentrifuge tube, add 80 μ L of a 10 μ M solution of $^{13}C_3$ -TMAO in methanol.[2]
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
- Transfer the supernatant to an HPLC vial for analysis.[2]



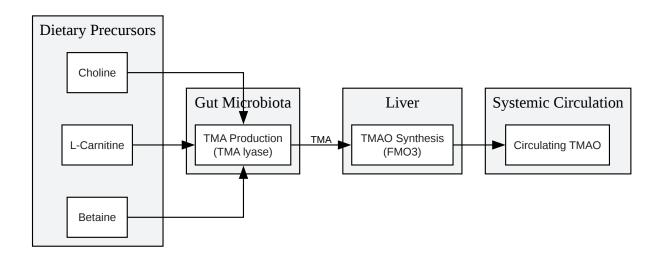
- 2. Chromatographic Conditions (HILIC):
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar analytes like TMAO.[3][4]
- Mobile Phase: An isocratic elution with a mobile phase consisting of 25 mmol/L ammonium formate in a water:acetonitrile (30:70) mixture can be used.[3]
- Flow Rate: A flow rate of 0.4 to 1 mL/min can be employed.[3]
- Injection Volume: Typically 5-10 μL.
- 3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]
- Detection Mode: Multiple Reaction Monitoring (MRM).[5]
- MRM Transitions:
 - TMAO: m/z 76.1 → 58.1[6]
 - ¹³C₃-TMAO: m/z 79 → 61[5]
- 4. Quantification:
- A calibration curve is generated using known concentrations of unlabeled TMAO spiked into a surrogate matrix (e.g., artificial plasma or dialyzed plasma) with a fixed concentration of ¹³C₃-TMAO.[7]
- The peak area ratio of the analyte (TMAO) to the internal standard (¹³C₃-TMAO) is plotted against the concentration of the standards.[2]
- The concentration of TMAO in the unknown samples is determined from the calibration curve.

Signaling Pathways and Workflows



TMAO Metabolic Pathway

The production of TMAO is a multi-step process involving dietary intake, gut microbial metabolism, and hepatic oxidation.



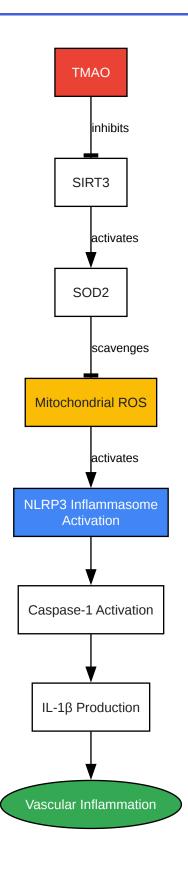
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Caption: Overview of the Trimethylamine N-oxide (TMAO) metabolic pathway.

TMAO-Induced NLRP3 Inflammasome Activation

TMAO has been shown to induce vascular inflammation through the activation of the NLRP3 inflammasome via the SIRT3-SOD2-mtROS signaling pathway.[8][9]





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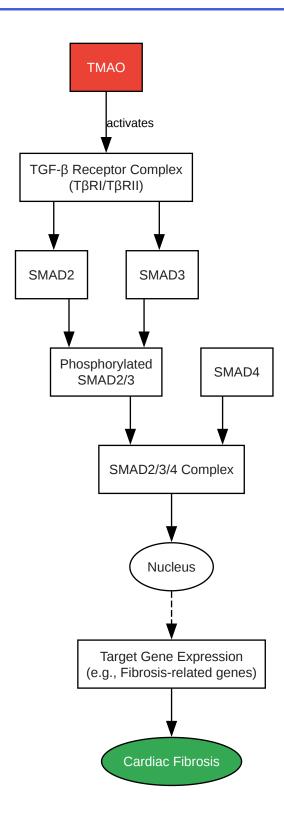
Caption: TMAO-induced activation of the NLRP3 inflammasome signaling pathway.



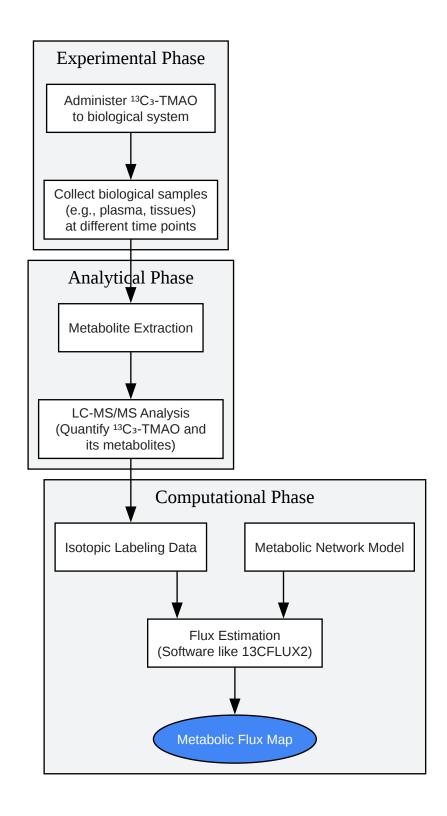
TMAO and TGF-β/SMAD Signaling Pathway

TMAO is also implicated in the activation of the TGF- β /SMAD signaling pathway, which can contribute to conditions like cardiac fibrosis.[1]









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